N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Introduction of the dimethylaminoethyl group: This step often involves the alkylation of the benzo[d]thiazole intermediate with a dimethylaminoethyl halide.
Construction of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Coupling of the intermediates: The final step involves coupling the benzo[d]thiazole and pyrazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.
Reduction: Reduction reactions can occur at various sites, including the nitrogen atoms in the dimethylaminoethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1H-pyrazole-5-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
The unique combination of the benzo[d]thiazole, dimethylaminoethyl, and pyrazole moieties in N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Dimethylaminoethyl group : Enhances solubility and biological interaction.
- Pyrazole ring : Associated with various pharmacological effects.
Molecular Formula
Antimicrobial Activity
Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been evaluated for anticancer activity in various cell lines. Studies indicate that derivatives with similar structures can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . The unique structural features of this compound enhance its binding affinity to cancer cell receptors.
The biological mechanisms underlying the activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
Case Study 1: Antimicrobial Screening
A study screened various derivatives against clinical isolates of C. difficile and K. pneumoniae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 8 |
Compound B | K. pneumoniae | 16 |
Compound C | C. difficile | 4 |
Case Study 2: Anticancer Activity
In vitro studies on A549 lung cancer cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis showed an increase in early apoptotic cells, suggesting that the compound triggers apoptosis .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS.ClH/c1-12-11-14(21(4)19-12)16(23)22(10-9-20(2)3)17-18-13-7-5-6-8-15(13)24-17;/h5-8,11H,9-10H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREFBHWLTWTZDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.